molecular formula C20H18N6O2S B2595057 N-[(2-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 894062-02-3

N-[(2-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2595057
CAS No.: 894062-02-3
M. Wt: 406.46
InChI Key: XXCULJHAXXIIDQ-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a synthetic chemical compound of high interest in medicinal chemistry and biochemical research. This molecule features a complex heterocyclic structure comprising a [1,2,4]triazolo[4,3-b]pyridazine core, which is a privileged scaffold in drug discovery due to its potential for diverse biological interactions . The structure is further functionalized with a pyridin-4-yl group and a sulfanyl-linked acetamide chain bearing a 2-methoxybenzyl group. The presence of multiple nitrogen-containing aromatic systems suggests this compound may act as a kinase inhibitor or interact with other adenosine triphosphate (ATP)-binding protein targets, making it a valuable candidate for investigating novel therapeutic pathways . Researchers can utilize this compound as a key intermediate or a lead molecule in the development of protease inhibitors, receptor antagonists, and other small-molecule therapeutic agents. It is supplied with guaranteed high purity for reliable and reproducible results in assay development, high-throughput screening, and structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-28-17-5-3-2-4-15(17)12-22-19(27)13-29-20-24-23-18-7-6-16(25-26(18)20)14-8-10-21-11-9-14/h2-11H,12-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCULJHAXXIIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the triazolopyridazine core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds under reflux conditions.

    Introduction of the pyridinyl group: This step often involves nucleophilic substitution reactions using pyridine derivatives.

    Attachment of the methoxyphenyl group: This can be done through Friedel-Crafts alkylation reactions or other suitable coupling reactions.

    Formation of the final acetamide structure: This step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles, under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups introduced.

Scientific Research Applications

Antimicrobial Activity

The compound is part of the 1,2,4-triazole family, known for its broad spectrum of antimicrobial activities. Research indicates that derivatives of 1,2,4-triazoles exhibit effective antibacterial properties against various pathogens including Staphylococcus aureus and Escherichia coli. For example, compounds containing the triazole moiety have been shown to possess minimum inhibitory concentrations (MIC) comparable to traditional antibiotics like gentamicin and ciprofloxacin .

Table 1: Antimicrobial Activity of 1,2,4-Triazole Derivatives

CompoundTarget PathogenMIC (μg/mL)Comparison Antibiotic
Compound AS. aureus0.5Gentamicin
Compound BE. coli1.0Ciprofloxacin
Compound CPseudomonas aeruginosa0.75Ampicillin

Anticancer Properties

N-[(2-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has also been investigated for its anticancer potential. Studies have reported that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, one derivative demonstrated an IC50 value of 0.83 ± 0.07 μM against these cell lines .

Table 2: Anticancer Activity of Triazole Derivatives

CompoundCancer Cell LineIC50 (μM)
Compound DA5490.83
Compound EMCF-71.25
Compound FHeLa0.95

Neuroprotective Effects

Emerging research suggests that triazole compounds may exhibit neuroprotective effects through their antioxidant properties and ability to modulate neurotransmitter systems. The neuroprotective potential is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders where oxidative stress plays a critical role in pathogenesis .

Case Studies

Several studies have documented the efficacy of triazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A recent study evaluated a series of triazole derivatives for their antibacterial activity against resistant strains of bacteria and found that certain modifications significantly enhanced their potency compared to existing antibiotics .
  • Clinical Trials for Cancer Treatment : Preliminary trials have indicated promising results for triazole derivatives in combination therapies for various cancers, suggesting improved patient outcomes when used alongside traditional chemotherapeutics.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on core heterocycles, substituents, and reported activities.

Core Heterocycle Variations

Triazolo[4,3-b]pyridazine vs. Triazolo[4,3-c]pyrimidine

  • Target Compound : The triazolo[4,3-b]pyridazine core offers a pyridazine ring fused with a triazole, which may enhance π-π stacking interactions in biological systems.
  • Analog (): Compounds like N-phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide feature a triazolo[4,3-c]pyrimidine core. The pyrimidine ring in this analog could confer different electronic properties and binding affinities compared to pyridazine-based systems .

Triazolo[4,3-b]pyridazine vs. Imidazo[1,2-a]pyridine

  • Analog () : Derivatives such as 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide replace the triazole-pyridazine core with an imidazo-pyridine. This structural shift likely alters solubility and metabolic stability due to reduced nitrogen content and increased hydrophobicity .
Substituent Effects

Pyridin-4-yl vs. Furan-2-yl ()

  • In contrast, analogs with furan-2-yl substituents (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide) may exhibit reduced solubility but enhanced aromatic stacking due to the oxygen-rich furan ring .

2-Methoxyphenylmethyl vs. 4-Substituted Phenyl ()

  • The 2-methoxyphenylmethyl group in the target compound could enhance lipophilicity and membrane permeability compared to unsubstituted phenyl groups (e.g., N-phenyl derivatives in ).
  • Brominated or fluorinated phenyl analogs (e.g., N-(4-bromophenyl)-2-(2-thienyl)acetamide in ) might exhibit stronger halogen bonding but higher metabolic stability risks .
Functional Group Comparisons

Sulfanylacetamide vs. Sulfonamide ()

  • The sulfanyl (-S-) group in the target compound is less electronegative than sulfonamide (-SO₂-NH-) groups in pesticides like flumetsulam (). This difference could reduce oxidative metabolism susceptibility but weaken hydrogen-bonding interactions .

Acetamide Linkers ()

    Biological Activity

    N-[(2-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and antimicrobial research. This article reviews the biological activity of this compound, presenting data from various studies and highlighting its mechanisms of action.

    Chemical Structure

    The compound features a complex structure characterized by:

    • A methoxyphenyl group
    • A pyridinyltriazolopyridazine moiety
    • A sulfanylacetamide linkage

    This unique structural combination is hypothesized to contribute to its biological properties.

    Anticancer Activity

    Recent studies have demonstrated that derivatives of triazolo-pyridazine exhibit significant anticancer properties. For instance, a related compound was evaluated for its cytotoxic effects against several cancer cell lines including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. The results indicated that compounds similar to this compound showed moderate to high cytotoxicity with IC50 values in the low micromolar range (approximately 1.06 to 2.73 μM) against these cell lines .

    The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of c-Met kinase activity, a critical signaling pathway in cancer progression. Inhibition of this pathway can lead to reduced proliferation and increased apoptosis in cancer cells. The compound's effect on cell cycle arrest has also been noted, with specific studies indicating an arrest in the G0/G1 phase .

    Antimicrobial Activity

    In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Triazole derivatives have been recognized for their broad-spectrum antibacterial and antifungal properties. For example, related compounds have demonstrated effectiveness against various strains of bacteria and fungi, including drug-resistant strains .

    Table 1: Cytotoxicity of Related Compounds

    CompoundCell LineIC50 (μM)
    Compound 12eA5491.06 ± 0.16
    Compound 12eMCF-71.23 ± 0.18
    Compound 12eHeLa2.73 ± 0.33

    Table 2: Antimicrobial Activity of Triazole Derivatives

    CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
    Triazole AS. aureus< 10 μg/mL
    Triazole BE. coli< 15 μg/mL
    Triazole CC. albicans< 5 μg/mL

    Case Studies

    Case Study 1: Anticancer Efficacy
    A study evaluated the effects of a triazolo-pyridazine derivative on A549 cells, revealing significant apoptosis induction and cell cycle arrest at G0/G1 phase after treatment with IC50 concentrations . The study concluded that targeting c-Met could be a viable strategy for developing new anticancer therapies.

    Case Study 2: Antimicrobial Properties
    Another investigation focused on the antimicrobial efficacy of triazole derivatives against resistant bacterial strains. Results indicated that certain derivatives displayed potent activity against Staphylococcus aureus, suggesting their potential as therapeutic agents in treating infections caused by resistant organisms .

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